molecular formula C19H16Cl2N6O B10924131 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924131
M. Wt: 415.3 g/mol
InChI Key: YRLYZWGVPSNTFW-UHFFFAOYSA-N
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Description

N~4~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrazole ring and a pyridine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid.

    Formation of Pyrazole Ring: This intermediate is then reacted with 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide under specific conditions to form the final compound.

    Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring that the reaction conditions are optimized for large batches.

    Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives.

Scientific Research Applications

N~4~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl chloride: A related compound with similar structural features.

    1-Chloro-2-(chloromethyl)benzene: Another compound with a similar benzyl chloride moiety.

Uniqueness

N~4~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16Cl2N6O

Molecular Weight

415.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H16Cl2N6O/c1-11-7-13(14-8-22-26(2)18(14)23-11)19(28)24-17-16(21)10-27(25-17)9-12-5-3-4-6-15(12)20/h3-8,10H,9H2,1-2H3,(H,24,25,28)

InChI Key

YRLYZWGVPSNTFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NN(C=C3Cl)CC4=CC=CC=C4Cl

Origin of Product

United States

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